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Compound of Interest

1-[2-nitro-4-
Compound Name: _
(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B163190

An In-depth Technical Guide to the Physicochemical Properties of 1-[2-Nitro-4-
(trifluoromethyl)phenyl]-1H-pyrrole

For distribution to researchers, scientists, and drug development professionals.

Introduction

1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is a distinct chemical entity characterized by
a pyrrole ring attached to a nitrophenyl group, which is further substituted with a trifluoromethyl
group. This compound, identified by the CAS Number 136773-58-5, possesses a molecular
formula of C11H7FsN202 and a molecular weight of 256.18 g/mol .[1] The unique arrangement
of its functional groups—a heterocyclic aromatic pyrrole, an electron-withdrawing nitro group,
and a lipophilic trifluoromethyl group—suggests its potential utility as a building block in the
synthesis of more complex molecules, particularly in the fields of medicinal chemistry and
materials science. The strategic placement of the nitro and trifluoromethyl groups on the phenyl
ring is known to significantly influence the electronic properties and reactivity of the molecule,
making a thorough understanding of its physical characteristics essential for its effective
application.

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole. It is intended to serve as a
foundational resource for researchers, offering insights into its structural features and outlining
the experimental methodologies required for its characterization.
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Molecular Structure

The structural architecture of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is foundational
to its chemical behavior. The molecule consists of a planar, five-membered pyrrole ring bonded
via its nitrogen atom to the C1 position of a benzene ring. This phenyl ring is substituted at the
C2 position with a nitro group (NO:z) and at the C4 position with a trifluoromethyl group (CFs3).

Figure 1. 2D Chemical Structure of the title compound.

Physicochemical Data Summary

A comprehensive literature search for experimentally determined physicochemical properties of
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole did not yield specific values for melting
point, boiling point, or solubility. The data presented in the following table is based on
information available from commercial suppliers and computational predictions. It is crucial for
researchers to experimentally verify these properties for any practical application.

Property Value Source

CAS Number 136773-58-5 ChemicalBook][1]
Molecular Formula C11H7F3N20:2 ChemicalBook[1]
Molecular Weight 256.18 g/mol ChemicalBook][1]
Melting Point Not available

Boiling Point Not available

Solubility Not available

Appearance Not available

Experimental Protocols for Physicochemical
Characterization

To address the gap in experimental data, this section outlines standard, field-proven
methodologies for determining the key physical characteristics of 1-[2-nitro-4-
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(trifluoromethyl)phenyl]-1H-pyrrole. The causality behind the choice of these methods lies in
their reliability, reproducibility, and the fundamental nature of the data they provide.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high
degree of purity, while a broad range may indicate the presence of impurities.

Methodology: Capillary Melting Point Method

Sample Preparation: A small quantity of the crystalline solid is finely powdered and packed
into a capillary tube to a height of 2-3 mm.

e Instrumentation: A calibrated digital melting point apparatus is used.

e Procedure: The capillary tube is placed in the heating block of the apparatus. The
temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting
point.

o Data Recording: The temperature at which the first drop of liquid appears and the
temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Profiling
Understanding the solubility of a compound in various solvents is paramount for its application
in synthesis, purification, and formulation.

Methodology: Visual Solubility Assessment

e Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water,
ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

e Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in
a vial. A measured volume of the solvent (e.g., 0.1 mL) is added. The mixture is vortexed or
agitated at a controlled temperature.

o Observation: The sample is visually inspected for complete dissolution. If it dissolves, further
solvent is added in known increments to determine the approximate solubility. The results
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are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-
quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, <10 mg/mL).

Spectroscopic Characterization Workflow

Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a
compound. The following workflow outlines the key techniques.

Spectroscopic Analysis

Mass Spectrometry (MS)

Synthesis & Purification/' \ Data Interpretation

Synthesized Compound — Infrared (IR) Spectroscopy —® Structural Confirmation

T _—

NMR Spectroscopy
(*H, 13C, 1°F)

Click to download full resolution via product page

Figure 2. Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole, *H, 3C, and *°F NMR would
be particularly informative.

1H NMR Spectroscopy Protocol

e Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated
solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as
an internal standard (4 0.00 ppm).
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» Data Acquisition: The spectrum is recorded on a high-resolution NMR spectrometer (e.g.,
400 or 500 MHz).

o Expected Signals:
o Signals corresponding to the protons on the pyrrole ring.
o Signals for the protons on the substituted phenyl ring.

o The integration of these signals should correspond to the number of protons in each
environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal.

o Data Acquisition: The spectrum is recorded over a range of 4000-400 cm~1. A background
spectrum is recorded and automatically subtracted.

o Expected Absorption Bands:

[¢]

N-O stretching vibrations for the nitro group.

o

C-F stretching vibrations for the trifluoromethyl group.

o

C-H and C=C stretching vibrations for the aromatic rings.

[¢]

C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.
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Mass Spectrometry Protocol (Electron lonization - EI)

o Sample Introduction: A dilute solution of the compound in a volatile solvent is introduced into
the mass spectrometer, often via a gas chromatograph (GC-MS).

« lonization: Electron ionization (El) at 70 eV is a standard method.

o Data Analysis: The mass spectrum should show a molecular ion peak (M*) corresponding to
the molecular weight of the compound (256.18 g/mol ). The fragmentation pattern can
provide further structural information.

Conclusion

While 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole is commercially available, there is a
notable absence of publicly available, experimentally determined physicochemical data. This
guide provides the foundational chemical information and outlines the necessary experimental
protocols for researchers to characterize this compound thoroughly. The successful application
of this molecule in drug discovery and materials science will depend on the accurate
determination of its physical properties and a comprehensive understanding of its
spectroscopic signature. The methodologies described herein represent a robust framework for
generating this critical data, thereby enabling its future scientific exploration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethyl-phenyl-1h-pyrrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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